molecular formula C9H14N4O3 B2487283 Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate CAS No. 2377032-13-6

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate

Cat. No.: B2487283
CAS No.: 2377032-13-6
M. Wt: 226.236
InChI Key: FKVBKRVKTSSLHL-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Scientific Research Applications

Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their promising anticancer activities . These compounds are known to interact with various targets, including enzymes like aromatase .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction with its targets can result in changes at the molecular level, potentially affecting the function of the target proteins or enzymes.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways related to cancer cell proliferation . The downstream effects of these interactions can include changes in cell growth, division, and survival.

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body.

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that the compound may have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamido group or the triazole ring, resulting in the formation of amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Various oxidized triazole derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted triazole compounds with different functional groups.

Comparison with Similar Compounds

    Ethyl 2-acetamido-3-(1H-1,2,3-triazol-5-yl)propanoate: Similar structure but with a different triazole isomer.

    Ethyl 2-acetamido-3-(1H-1,2,4-oxadiazol-5-yl)propanoate: Contains an oxadiazole ring instead of a triazole ring.

    Ethyl 2-acetamido-3-(1H-1,3,4-thiadiazol-5-yl)propanoate: Features a thiadiazole ring.

Uniqueness: Ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-acetamido-3-(1H-1,2,4-triazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-3-16-9(15)7(12-6(2)14)4-8-10-5-11-13-8/h5,7H,3-4H2,1-2H3,(H,12,14)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVBKRVKTSSLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=NC=NN1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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